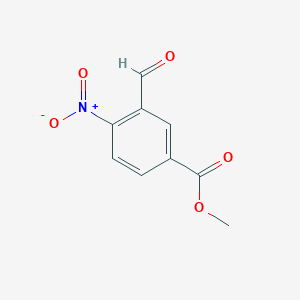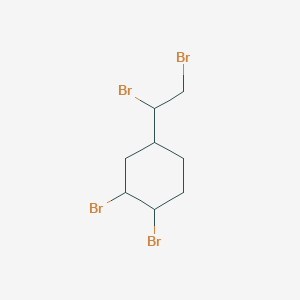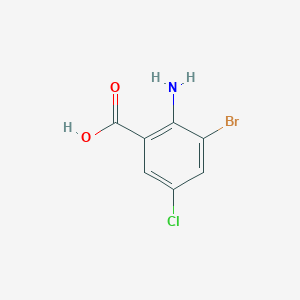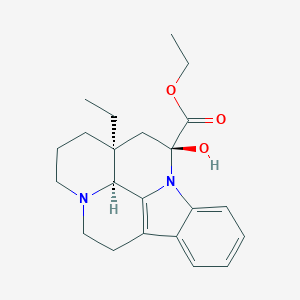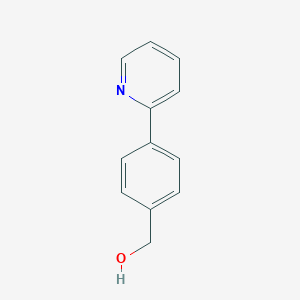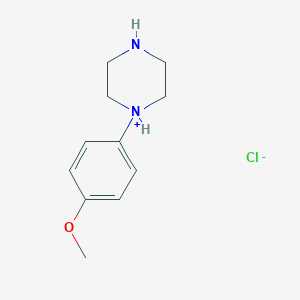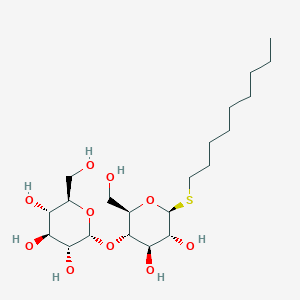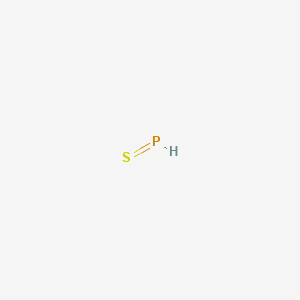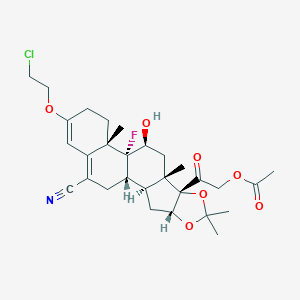
シクロデキストリン
説明
シコルチニドは、化学式C₂₉H₃₇ClFNO₇ 、モル質量566.06 g/mol の合成グルココルチコイドコルチコステロイドです 。抗炎症作用、抗リウマチ作用、抗アレルギー作用が知られています 。その可能性にもかかわらず、シコルチニドは市場に出回ったことはありません .
2. 製法
合成経路と反応条件: シコルチニドの合成は、適切なステロイド前駆体から始まり、複数のステップで構成されています。主なステップには以下が含まれます。
フルオロ基の導入: これは一般的にフルオロ化反応によって達成されます。
アセタール基の形成: これは、ステロイドをアセトンと酸触媒の存在下で反応させることによって行われます。
シアノ基の導入: これは、シアノ化反応によって行われます。
酢酸エステルの形成: これは、ヒドロキシル基を無水酢酸と反応させることによって行われます.
工業的製造方法: シコルチニドの工業的製造は、同様の合成経路に従う可能性がありますが、収率と純度を最適化して、より大規模に行われます。これには、大規模反応器、連続フロープロセス、厳格な品質管理対策の使用が含まれます .
反応の種類:
酸化: シコルチニドは、特にヒドロキシル基で酸化反応を受ける可能性があります。
還元: シアノ基はアミンに還元できます。
置換: クロロ基は他の求核剤で置換できます.
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや触媒存在下での水素などの試薬。
置換: アジ化ナトリウムやチオールなどの求核剤.
主要な生成物:
酸化: ケトンまたはカルボン酸の形成。
還元: アミンの形成。
置換: アジ化物またはチオールの形成.
4. 科学研究への応用
化学: グルココルチコイド活性を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスや炎症への影響が調査されています。
医学: 炎症性疾患やアレルギー性疾患の治療への可能性。
産業: 新しい抗炎症薬の開発に利用できます.
科学的研究の応用
Chemistry: Used as a model compound for studying glucocorticoid activity.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Potential use in treating inflammatory and allergic conditions.
Industry: Could be used in the development of new anti-inflammatory drugs.
作用機序
シコルチニドは、グルココルチコイド受容体に結合することで作用を発揮します。受容体は核に移動し、特定の遺伝子の発現を調節します。 これは、炎症性メディエーターの抑制と炎症部位への白血球浸潤の抑制につながります .
類似の化合物:
シクレソニド: 類似の抗炎症作用を持つ別のグルココルチコイド.
フルチカゾン: 喘息やアレルギー性鼻炎の治療に広く使用されているグルココルチコイド。
ブデソニド: 炎症性腸疾患や喘息の治療に使用されます.
シコルチニドの独自性: シコルチニドは、フルオロ基、シアノ基、アセタール基という独特の組み合わせを特徴としています。 この独特の構造は、その特異的な結合親和性と活性プロファイルに貢献している可能性があります .
生化学分析
Cellular Effects
As a synthetic glucocorticoid, Cicortonide is expected to have broad physiological and therapeutic effects similar to other glucocorticoids . Glucocorticoids are known to have anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects . They exert their effects by binding to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors .
Molecular Mechanism
The molecular mechanism of Cicortonide, like other glucocorticoids, involves binding to the glucocorticoid receptor (GR). The GR, upon binding with a glucocorticoid, can translocate to the nucleus and bind to glucocorticoid response elements (GREs) in the DNA, leading to the transcription of target genes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cicortonide involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the fluoro group: This is typically achieved through fluorination reactions.
Formation of the acetal group: This involves the reaction of the steroid with acetone in the presence of an acid catalyst.
Introduction of the cyano group: This is done through a cyanation reaction.
Formation of the acetate ester: This involves the reaction of the hydroxyl group with acetic anhydride.
Industrial Production Methods: Industrial production of cicortonide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of large-scale reactors, continuous flow processes, and stringent quality control measures .
Types of Reactions:
Oxidation: Cicortonide can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
類似化合物との比較
Ciclesonide: Another glucocorticoid with similar anti-inflammatory properties.
Fluticasone: A widely used glucocorticoid for treating asthma and allergic rhinitis.
Budesonide: Used for treating inflammatory bowel disease and asthma.
Uniqueness of Cicortonide: Cicortonide’s unique combination of a fluoro group, cyano group, and acetal group distinguishes it from other glucocorticoids. This unique structure may contribute to its specific binding affinity and activity profile .
特性
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-19-cyano-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOESEFMFRCCMQV-QWAPGEGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClFNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043201 | |
| Record name | Cicortonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19705-61-4 | |
| Record name | (11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19705-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicortonide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019705614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicortonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICORTONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL947A614K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

